5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It is a basic building block for the development of a protein degrader library . The IUPAC name of this compound is 2,2,2-trifluoroacetic acid–5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12 (16 (25)20-13)21-17 (26)10-4-3-5-11 (15 (10)18 (21)27)19-9-2-1-6-14 (23)24;3-2 (4,5)1 (6)7/h3-5,12,19H,1-2,6-9H2, (H,23,24) (H,20,22,25); (H,6,7) . This code provides a standard way to encode the compound’s structure using text.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that it’s used as a ligand for E3 ligase in PROTAC production . This suggests it plays a role in the ubiquitin-proteasome pathway, which is involved in protein degradation.Physical And Chemical Properties Analysis
The molecular weight of this compound is 487.39 . It is stored at room temperature under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Synthesis and Antiepileptic Activity : Phthalimide derivatives, including structures related to the queried compound, have been synthesized and evaluated for antiepileptic activity. For instance, N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives show significant antiepileptic effects, which are comparable or superior to thalidomide in certain cases. Molecular docking studies suggest these compounds have strong interactions with the GABAA receptor, indicating their potential as antiepileptic agents (Asadollahi et al., 2019).
Nitric Oxide Synthase Inhibition : S-2-amino-5-azolylpentanoic acids, resembling the structural features of the queried compound, have been investigated as inhibitors of nitric oxide synthase (NOS). These compounds are designed to enhance the inhibition of NOS, demonstrating the potential therapeutic applications in conditions related to nitric oxide synthesis (Ulhaq et al., 1998).
Chemical Synthesis and Building Blocks
Synthetic Routes to Fluoropiperidines : Research on synthesizing 5-amino- and 5-hydroxy-3,3-difluoropiperidines highlights the significance of such compounds as building blocks in medicinal chemistry. The key steps involve cyclization reactions leading to halo-difluoropiperidines, which are valuable intermediates for developing pharmaceuticals (Surmont et al., 2010).
Solid-Phase Synthesis of Peptide Segments
Hypersensitive Acid-Labile Anchoring : The novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle has been applied to solid-phase peptide synthesis, showcasing its utility in the efficient synthesis of protected peptide acids for segment condensation studies. This development is crucial for synthesizing complex peptides and proteins with precise structural requirements (Albericio & Bárány, 1991).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFHSSFUMNLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.